molecular formula C14H12N2O2 B1584484 9-Ethyl-3-nitro-9H-carbazole CAS No. 86-20-4

9-Ethyl-3-nitro-9H-carbazole

Cat. No. B1584484
CAS RN: 86-20-4
M. Wt: 240.26 g/mol
InChI Key: WONHLSYSHMRRGO-UHFFFAOYSA-N
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Description

9-Ethyl-3-nitro-9H-carbazole is a chemical compound with the formula C₁₄H₁₂N₂O₂ . It can be prepared from 9-ethyl carbazole via nitration . Its crystals exhibit a triclinic crystal system .


Synthesis Analysis

The synthesis of 9-Ethyl-3-nitro-9H-carbazole involves the nitration of 9-ethyl carbazole . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .


Molecular Structure Analysis

The molecular weight of 9-Ethyl-3-nitro-9H-carbazole is 240.25700 . The molecular formula is C14H12N2O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

9-Ethyl-3-nitro-9H-carbazole can be prepared from 9-ethyl carbazole via nitration .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Ethyl-3-nitro-9H-carbazole include a density of 1.27 g/cm3, a boiling point of 362.3ºC at 760 mmHg, and a melting point of 128-130 °C (lit.) .

Scientific Research Applications

Antimicrobial Activities

  • Carbazole derivatives, synthesized using 9H-carbazole as a precursor, exhibit significant antimicrobial properties. This includes compounds like ethyl 9H-carbazol-9-ylacetate and various hydrazide derivatives, which were tested and found effective against certain microorganisms (Salih, Salimon, & Yousif, 2016).
  • N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, another class of carbazole derivatives, demonstrated notable antibacterial and antifungal activities against a range of pathogens (Kaplancıklı et al., 2012).

Photophysical and Electrochemical Properties

  • Nitrophenyl substituted carbazole derivatives, including 9-ethyl-3,6-bis(4-nitrophenyl)-9H-carbazole, have been studied for their photophysical properties. These compounds exhibit aggregation-induced emission properties and mechanochromic behavior, making them potential candidates for optical materials (Hu et al., 2018).
  • The introduction of different acceptor groups in 3,6 linked polycarbazole derivatives affects their electrochemical and electrochromic properties. Such modifications can lead to polymers with tunable optical properties, useful in electronic applications (Hu et al., 2013).

Optical Properties and Applications

  • Extended styryl fluorescent derivatives of N-ethyl carbazole, including 9-ethyl-9H-carbazole-3-carboxaldehyde, show solvatochromic behavior and are thermally stable, making them suitable for use in dyes and other optical applications (Gupta et al., 2011).
  • Carbazole-based compounds containing aldehyde and cyanoacetic acid groups exhibit notable optical properties and can be used as dyes or photosensitizers (Abro et al., 2017).

Anti-HIV Activity

  • Chloro-1,4-dimethyl-9H-carbazole derivatives, including nitro-derivatives, have been identified to possess anti-HIV activity, representing a potential avenue for the development of new antiviral drugs (Saturnino et al., 2018).

Safety And Hazards

9-Ethyl-3-nitro-9H-carbazole should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

9-ethyl-3-nitrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONHLSYSHMRRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044995
Record name 9-Ethyl-3-nitro-9H-carbazole
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Ethyl-3-nitrocarbazole

CAS RN

86-20-4
Record name 9-Ethyl-3-nitro-9H-carbazole
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Record name 9-Ethyl-3-nitrocarbazole
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Record name 9H-Carbazole, 9-ethyl-3-nitro-
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Record name 9-ETHYL-3-NITRO-9H-CARBAZOLE
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Synthesis routes and methods

Procedure details

A solution of 7.3 g of 70% nitric acid (81.1 mmol) in 50 ml acetic acid was added dropwise to a cooled (19°-21° C) acetic acid (200 ml) solution of 15.0 g of N-ethylcarbazole (76.9 mmol). The green reaction solution was then heated on a water bath at 40° C for 2 hours. Upon cooling, addition to 400 ml of water gave a light green precipitate wgich was filtered and air dried. Recrystallization from acetone/methanol gave 13.1 g (71% yield) of 3-nitro-N-ethylcarbazole, mp 118.5°-20° C; the sulfur content (X-ray) was found to be <20 ppm, so that the sulfur in N-ethylcarbazole must be in the elemental or organic (no inorganic) form, most likely the latter, and is easily oxidized to a water soluble form.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mallick, S Maddala, K Kollimalayan… - The Journal of …, 2018 - ACS Publications
Oxidative C–C coupling of carbazoles possessing various substituents is demonstrated in the presence of organic (metal-free) recyclable oxidants, such as DDQ or CA/H + , for …
Number of citations: 43 pubs.acs.org

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